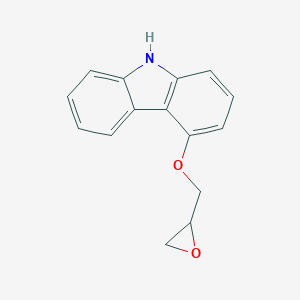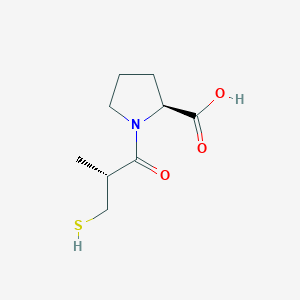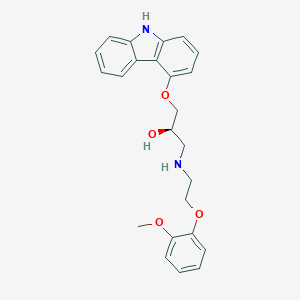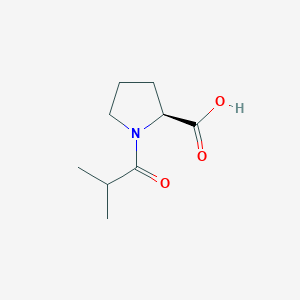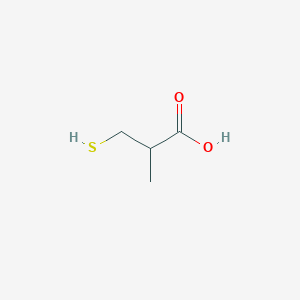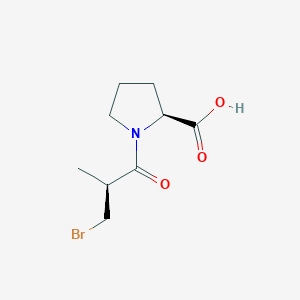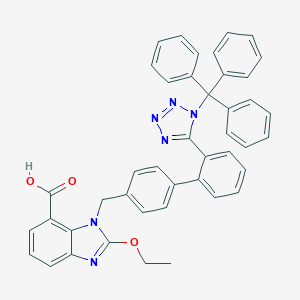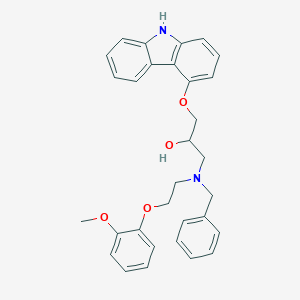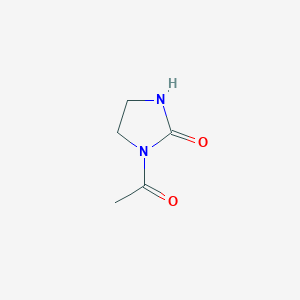![molecular formula C16H18N2O3 B193086 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid CAS No. 152146-59-3](/img/structure/B193086.png)
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid
説明
“4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole-containing compounds is a topic of significant interest due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular formula of “4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid” is C16H18N2O3 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
The physical form of “4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid” is solid . It is highly soluble in water and other polar solvents .科学的研究の応用
Pharmaceutical Drug Synthesis
Imidazole derivatives like 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid are pivotal in the synthesis of various pharmaceutical drugs. They serve as key intermediates in the production of compounds with diverse therapeutic activities, including antibacterial, antifungal, and antiviral properties . The formyl group in the compound can be used to introduce additional pharmacophores through subsequent chemical reactions, enhancing the drug’s efficacy or altering its pharmacokinetics.
Development of Antimicrobial Agents
The imidazole ring present in this compound is known for its antimicrobial potential. It can be incorporated into molecules designed to disrupt the growth of bacteria and other pathogens. Research has shown that imidazole-containing compounds can be effective against a broad spectrum of microorganisms, making them valuable in the fight against drug-resistant strains .
Biochemical Research
In biochemistry, this compound can be used to study enzyme-substrate interactions due to its structural similarity to biologically relevant molecules. It can act as an inhibitor or a substrate analog to probe the mechanisms of enzymatic reactions, providing insights into enzyme function and regulation .
Material Science
The benzoic acid moiety of the compound allows for the potential development of novel polymers and materials. By exploiting the carboxylic acid functionality, it can be used to create new polymeric structures with unique properties, useful in various industrial applications .
Analytical Chemistry
As a standard or reference compound, 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid can be used in analytical methods such as chromatography and spectroscopy. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical procedures .
Environmental Science
Imidazole derivatives are also explored for their role in environmental science. They can be part of the synthesis of compounds used in environmental remediation processes, such as the degradation of pollutants or the synthesis of environmentally friendly pesticides .
作用機序
Target of Action
The primary targets of 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid are currently unknown
Result of Action
The molecular and cellular effects of 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include pH, temperature, and the presence of other molecules or ions in the environment
Safety and Hazards
特性
IUPAC Name |
4-[(2-butyl-5-formylimidazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-4-15-17-9-14(11-19)18(15)10-12-5-7-13(8-6-12)16(20)21/h5-9,11H,2-4,10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGJDCOKQGJKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432015 | |
| Record name | 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid | |
CAS RN |
152146-59-3 | |
| Record name | 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)


